molecular formula C9H14N4O2 B13256317 4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine

4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine

Cat. No.: B13256317
M. Wt: 210.23 g/mol
InChI Key: UBOQZQOFTOAHDG-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and piperidine rings in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products Formed

    Reduction: 4-(3-Methyl-4-amino-1H-pyrazol-1-yl)piperidine.

    Substitution: Various substituted piperidine derivatives.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

4-(3-methyl-4-nitropyrazol-1-yl)piperidine

InChI

InChI=1S/C9H14N4O2/c1-7-9(13(14)15)6-12(11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3

InChI Key

UBOQZQOFTOAHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C2CCNCC2

Origin of Product

United States

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